

IUPAC nomenclature and structure of 1-Ethyl-2-iodo-3-methylbenzene

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Compound of Interest

Compound Name: 1-Ethyl-2-iodo-3-methylbenzene

Cat. No.: B061388

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An In-depth Technical Guide to 1-Ethyl-2-iodo-3-methylbenzene

This guide provides a comprehensive technical overview of **1-Ethyl-2-iodo-3-methylbenzene**, covering its chemical identity, structure, properties, synthesis, and safety information. The content is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Identifiers and Nomenclature

1-Ethyl-2-iodo-3-methylbenzene is an aromatic organic compound.^[1] Its nomenclature and chemical identifiers are crucial for accurate documentation and database searches. The standard IUPAC name is **1-ethyl-2-iodo-3-methylbenzene**.^[2]

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	1-ethyl-2-iodo-3-methylbenzene	[2]
CAS Number	175277-95-9	[1] [2]
Molecular Formula	C ₉ H ₁₁ I	[1] [2]
Synonyms	3-Ethyl-2-iodotoluene, 2-Ethyl-6-Methyliodobenzene	[1] [2]
InChI	InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3	[2]
InChIKey	PCSPENCTMKMGFE-UHFFFAOYSA-N	[2]

| SMILES | CCC1=CC=CC(=C1I)C | [\[2\]](#) |

Chemical Structure

The structure of **1-Ethyl-2-iodo-3-methylbenzene** consists of a benzene ring substituted with an ethyl group at position 1, an iodine atom at position 2, and a methyl group at position 3.

Figure 1: 2D Structure of **1-Ethyl-2-iodo-3-methylbenzene**

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are essential for its application in research and development. The following table summarizes key computed and experimental data for **1-Ethyl-2-iodo-3-methylbenzene**.

Table 2: Physicochemical Properties

Property	Value	Type	Reference
Molecular Weight	246.09 g/mol	Computed	[1] [2]
Monoisotopic Mass	245.99055 Da	Computed	[2]
XLogP3	3.7	Computed	[2]
Kovats Retention Index	1331.1 (Semi-standard non-polar)	Experimental	[2]

| Purity | Typically ≥95% | Experimental | |

Spectroscopic data is critical for structure confirmation. While a comprehensive public dataset is not available, typical characterization would involve Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. FTIR and ATR-IR spectra for this compound are noted as being available in the SpectraBase database.[\[2\]](#)

Synthetic Protocol: Sandmeyer Reaction Approach

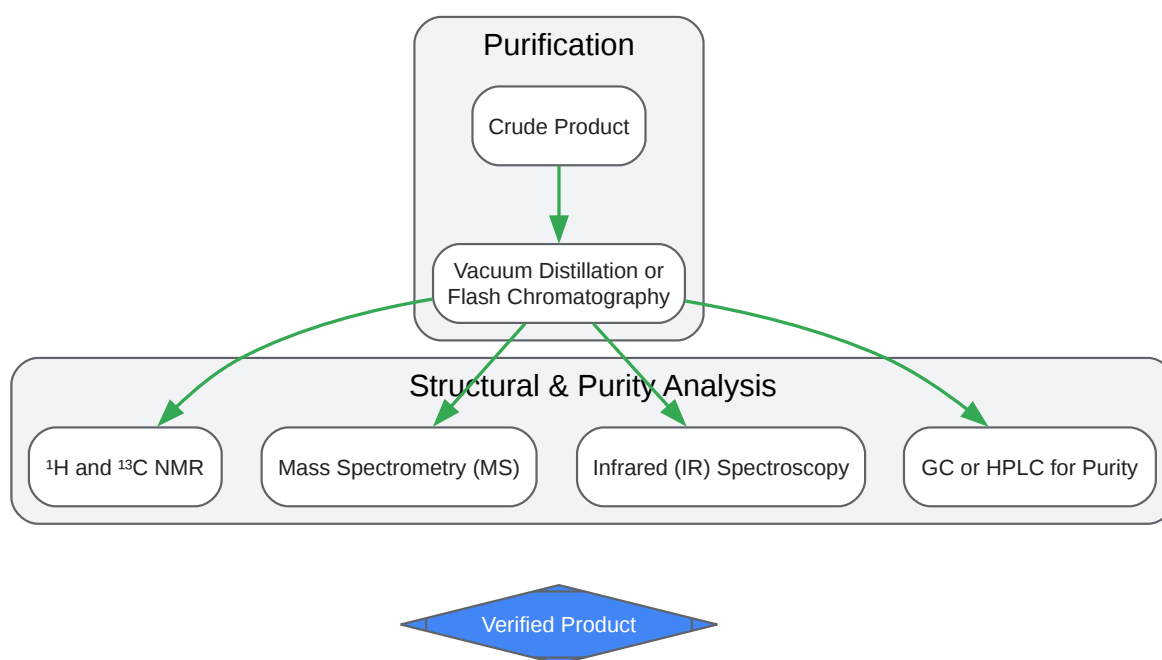
A specific, peer-reviewed synthesis protocol for **1-Ethyl-2-iodo-3-methylbenzene** is not readily available. However, a plausible and robust method is the Sandmeyer reaction, a well-established process for converting aromatic primary amines into aryl halides via a diazonium salt intermediate.[\[3\]](#) This approach would start from 2-ethyl-3-methylaniline.

Experimental Protocol:

- Objective: To synthesize **1-Ethyl-2-iodo-3-methylbenzene** from 2-ethyl-3-methylaniline.
- Materials:
 - 2-ethyl-3-methylaniline
 - Concentrated Hydrochloric Acid (HCl)
 - Sodium Nitrite (NaNO₂)
 - Potassium Iodide (KI)

- Deionized Water
- Ice
- Diethyl Ether or Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and cooling bath.
- Methodology:
 - Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethyl-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.
 - Iodide Substitution (Sandmeyer Reaction):
 - In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
 - Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately one hour to ensure the reaction goes to completion.
 - Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Extract the crude product with diethyl ether or dichloromethane (3x volumes).
- Combine the organic layers and wash sequentially with deionized water, saturated sodium thiosulfate solution (to remove excess iodine), and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **1-Ethyl-2-iodo-3-methylbenzene**.
- Purify the product via vacuum distillation or flash column chromatography.



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